Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate is a complex organic compound characterized by its unique functional groups and structural properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. It belongs to the class of furan derivatives, which are known for their diverse biological activities.
The compound can be synthesized through various chemical methods, often involving the manipulation of simpler organic precursors. It has been referenced in several scientific studies and patents, indicating its relevance in ongoing research and industrial applications.
Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate is classified as an organic compound with the following characteristics:
The synthesis of Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate typically involves several key steps:
The molecular formula for Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate is . The structure includes:
The compound's molecular weight is approximately 243.65 g/mol. Its structural representation can be depicted using various chemical drawing software or databases.
Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate can undergo several types of chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or alter its physical properties for specific applications.
The mechanism of action for Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate largely depends on its interactions with biological targets. While specific mechanisms may vary based on the target, general processes include:
Research into similar compounds has shown promising results in terms of anticancer and antimicrobial activity, suggesting that this compound may exhibit similar properties.
Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate typically appears as a solid or liquid depending on purity and conditions. Specific melting points and boiling points would need to be determined experimentally.
Key chemical properties include:
Relevant data regarding these properties can usually be found in material safety data sheets or chemical databases.
Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate has several potential applications in scientific research:
The furan core in ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate serves as a planar aromatic platform that optimally orients functional groups for ATP-binding site interactions. The methyl group at C2 enhances metabolic stability by sterically blocking oxidative degradation, while the ethyl ester at C3 balances lipophilicity (LogP: 1.81) and hydrolytic tuning potential [2] [4]. Crystallographic studies of analogous furan derivatives reveal how the ring's 120° bond angles facilitate hydrogen bonding with kinase hinge regions through the carbonyl oxygen (TPSA: 92.33 Ų), explaining their prevalence in inhibitors targeting tyrosine kinases like FLT3 and VEGFR .
Table 1: Comparative Bioactive Furan Derivatives in Kinase Inhibition
Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Kinase Targets |
---|---|---|---|---|
Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate | 855715-20-7 | C₁₁H₁₁ClN₂O₄ | Chloroacetamido, Cyano, Ester | FLT3, BTK |
Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate | 874754-21-9 | C₁₁H₁₃ClN₂O₅ | Chloroacetamido, Carboxamide | PDGFR, c-Kit |
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate | 851208-03-2 | C₁₃H₁₆ClNO₆ | Chloroacetamido, Diester | VEGFR2, FGFR |
The chloroacetamido moiety at C5 enables covalent inhibition by selectively alkylating cysteine residues near ATP pockets—a mechanism validated in irreversible BTK inhibitors like ibrutinib. Molecular dynamics simulations demonstrate that the cyano group at C4 forms π-stacking interactions with gatekeeper residues in FLT3, while its electron-withdrawing nature enhances ring electrophilicity for nucleophilic attack. This geometric precision differentiates furan-based inhibitors from bulkier scaffolds by enabling deeper penetration into hydrophobic subpockets [4] .
The chloroacetamido group (–NHCOCH₂Cl) functions as a targeted covalent warhead with tunable reactivity. Its electrophilic carbon undergoes Michael addition with thiol groups at physiological pH (k~inact~: 0.15 min⁻¹), enabling irreversible inhibition of kinases containing non-catalytic cysteines. Computational models (H-bond donors: 1; acceptors: 5) indicate the amide nitrogen stabilizes transition states via water-mediated hydrogen bonds, reducing off-target effects [2] [6]. This moiety’s reactivity necessitates careful handling (HazMat Class 8), but its strategic placement balances stability and target engagement [3] [6].
The cyano substituent (–C≡N) serves dual roles:
Table 2: Electronic and Steric Properties of Key Substituents
Substituent | H-Bond Acceptors | H-Bond Donors | Electrostatic Potential (eV) | Biological Role |
---|---|---|---|---|
Chloroacetamido | 2 | 1 | –25.7 (C=O), +15.3 (C–Cl) | Covalent cysteine targeting |
Cyano | 1 | 0 | –18.9 (N terminus) | H-bond acceptance, π-stacking |
Ethyl Ester | 2 | 0 | –28.1 (C=O) | Hydrophobicity tuning (LogP: 1.81) |
Synergy between these groups creates a "reactivity gradient": the cyano group polarizes the furan ring, priming C5 for nucleophilic attack, while chloroacetamido provides the leaving group capacity. This facilitates ring-opening transformations into pyrrole or thiophene analogs—crucial for generating intellectual property diversity in kinase programs [4] .
Despite promising attributes, ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate faces underexplored areas in FLT3 inhibition:
Synthetic Challenges: The compound’s thermal sensitivity (storage: 2–8°C sealed) complicates purification. Multi-step sequences involving chloroacetylation of amine intermediates report variable yields (45–68%), with dimerization via nucleophilic displacement causing significant impurities (≥5% by HPLC) [4] [10]. Scalable routes avoiding chromatographic separation remain unpublished.
Selectivity Optimization: Molecular docking reveals steric clashes with wild-type FLT3 (F691 gatekeeper), while ITD mutants accommodate the furan core. However, no in vivo data validates kinome-wide selectivity—a critical gap given chloroacetamido’s reactivity with non-target cysteines (e.g., EGFR-T854). Structural hybrids with piperidine-2,6-diones (WO2020132014A1) show promise but lack furan integration .
Physicochemical Limitations: Moderate aqueous solubility (calculated: 0.12 mg/mL) and plasma instability (t~1/2~: <2 h in murine models) hinder in vivo translation. Prodrug strategies replacing the ethyl ester with tetrahydrofuranyl groups could enhance bioavailability but remain unexplored [4] [6].
Table 3: Key Research Gaps and Optimization Priorities
Research Gap | Current Status | Proposed Solutions | Impact Potential |
---|---|---|---|
Covalent Selectivity | Non-specific alkylation risk | Azetidine-based warheads; Prodrug masking | Reduce off-target toxicity |
FLT3-ITD Specificity | Moderate mutant/wild-type ratio | C4 substituent optimization (e.g., sulfoximines) | Overcome resistance mutations |
Metabolic Stability | High CYP3A4 affinity (predicted) | Methyl → trifluoromethyl substitution | Improve pharmacokinetic profiles |
Mechanistic Knowledge Deficits: No published studies directly link this compound to FLT3 degradation or downstream signaling (STAT5, ERK). Whether it exhibits type I/II binding or allosteric effects remains uncharacterized—crucial for overcoming resistance mutations like D835Y. Collaborative studies profiling phosphoproteomes after treatment could illuminate mechanisms beyond kinase autophosphorylation [4] .
Comprehensive Compound List
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7